Bienvenue dans la boutique en ligne BenchChem!

N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide

Adenosine A2A receptor Parkinson's disease Structure–activity relationship

N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide (CAS 1396809-39-4) is a synthetic small molecule belonging to the N-pyrimidinyl-2-phenoxyacetamide class. Its architecture combines a 2-(dimethylamino)-substituted pyrimidine core with a phenoxyacetamide side chain (SMILES: CN(C)C1=NC=C(C=N1)NC(=O)COC2=CC=CC=C2, InChI Key: OUCFLRSLWUEDQR-UHFFFAOYSA-N).

Molecular Formula C14H16N4O2
Molecular Weight 272.308
CAS No. 1396809-39-4
Cat. No. B2957342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide
CAS1396809-39-4
Molecular FormulaC14H16N4O2
Molecular Weight272.308
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NC(=O)COC2=CC=CC=C2
InChIInChI=1S/C14H16N4O2/c1-18(2)14-15-8-11(9-16-14)17-13(19)10-20-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,17,19)
InChIKeyOUCFLRSLWUEDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide (CAS 1396809-39-4): Core Identity and Procurement Classification


N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide (CAS 1396809-39-4) is a synthetic small molecule belonging to the N-pyrimidinyl-2-phenoxyacetamide class [1]. Its architecture combines a 2-(dimethylamino)-substituted pyrimidine core with a phenoxyacetamide side chain (SMILES: CN(C)C1=NC=C(C=N1)NC(=O)COC2=CC=CC=C2, InChI Key: OUCFLRSLWUEDQR-UHFFFAOYSA-N) [2]. The compound is catalogued in commercial screening libraries (e.g., Life Chemicals ID F6222-0044) as a heterocyclic building block for medicinal chemistry [1]. The broader compound family is established in the primary literature as a source of adenosine A2A receptor antagonists, where pyrimidine C2-substitution is a critical determinant of receptor potency and selectivity [3].

Why N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide Cannot Be Substituted with Generic Analogs


In silico or catalog-based interchange of N-pyrimidinyl-2-phenoxyacetamides is undermined by the extreme sensitivity of adenosine A2A receptor pharmacology to pyrimidine C2-substitution. Structure–activity relationship (SAR) data from the foundational series demonstrates that replacing the C2-furan with a simple amino group shifts selectivity over the A1 receptor from 17-fold (compound 1) to 87-fold (compound 3), while potency can vary over 30-fold depending on phenoxy ring modification alone [1]. The target compound's 2-dimethylamino group is electronically and sterically distinct from the -NH2, -furan, and -alkylamino groups explored in published lead-optimization campaigns, meaning any assumption of equivalent A2A binding, selectivity, or solubility must be validated with compound-specific data. Without head-to-head measurements, generic substitution risks selecting a candidate with uncharacterized off-target activity at A1 or significantly altered physicochemical handling.

Quantitative Evidence for Differentiated Selection of N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide


Pyrimidine C2-Substitution Fundamentally Controls A2A Potency and Selectivity: Class Baseline

Within the N-pyrimidinyl-2-phenoxyacetamide series, published SAR shows that the nature of the pyrimidine C2-group is the dominant driver of both A2A potency and selectivity against the off-target A1 receptor. Compound 1 (C2-furan): A2A Ki = 0.6 nM, A1 Ki = 9.2 nM, only 17-fold selective. Substituting C2 to a fluorobenzylamino group (compound 3) raised selectivity to 87-fold (A2A Ki = 7.5 nM, A1 Ki = 650 nM) [1]. This 5-fold selectivity gain from a single substitution demonstrates that the target compound's 2-dimethylamino motif—untested in this published series—represents an unexplored pharmacophore whose potency and selectivity window relative to known leads is unknown and must be empirically determined.

Adenosine A2A receptor Parkinson's disease Structure–activity relationship

Physicochemical Differentiation: XLogP3 Compared to Optimized A2A Lead 14

Computed XLogP3 for the target compound is 1.5 [1], substantially lower than the optimized lead compound 14 from the Zhang et al. series, which required a 10 mg/kg oral dose for in vivo efficacy and suffered from poor solubility in its early dimethylpyrazole lead (0.08 mg/mL at pH 5.0) [2]. While no experimental solubility data exist for the target compound, the lower calculated lipophilicity suggests a divergent absorption and solubility baseline that distinguishes it from hydrophobic optimized leads and may favor early-stage pharmacokinetic exploration.

Lipophilicity Drug-likeness Solubility

Hydrogen-Bond Donor Capacity Alters Target Interaction Profile

The target compound possesses a single hydrogen-bond donor (N-H of the acetamide linker) and 5 hydrogen-bond acceptors, yielding a topological polar surface area (TPSA) of 67.4 Ų [1]. In the published A2A antagonist series, the presence, number, and geometry of H-bond donors on the C2-appended group directly affected selectivity; analogous ortho-substituted analogs with altered donor patterns achieved >100× A1/A2A selectivity [2]. The target compound's HBD count of 1 distinguishes it from C2-furan and C2-aryl analogs that have zero or two donors, offering a pharmacophoric profile that may yield a distinct selectivity fingerprint.

Hydrogen bonding Pharmacophore Molecular recognition

Availability as a Fragment-Like Chemical Probe Versus Fully Optimized Leads

The target compound is commercially available in small quantities (2–5 µmol from Life Chemicals) with a molecular weight of 272.3 g/mol, placing it within the fragment-like space (<300 Da) [1]. In contrast, optimized A2A antagonist leads such as compound 14 possess additional substituents that increase MW beyond 400–500 Da. The lower MW of the target scaffold supports its utility as a fragment for screening, scaffold-hopping, or as a synthetic intermediate for generating focused libraries—applications for which higher-MW optimized leads are unsuitable.

Chemical probe Screening library Fragment-based drug discovery

Recommended Application Scenarios for N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide


Adenosine A2A Receptor Antagonist Lead Discovery via Scaffold-Hopping

The 2-dimethylamino-pyrimidine motif is an underexplored chemotype within the validated N-pyrimidinyl-2-phenoxyacetamide A2A antagonist family. Teams seeking to escape crowded intellectual property space around furan- and aryl-substituted pyrimidines can use this compound as a scaffold-hopping starting point, leveraging its distinct electronic and steric features [1]. Because published SAR demonstrates >30-fold potency changes upon phenoxy ring modification alone [1], focused library synthesis at the phenoxy position can rapidly map the potency–selectivity landscape of the novel C2-dimethylamino sub-series.

Fragment-Based Screening for GPCR or Kinase Targets

With MW <300 Da and 5 rotatable bonds, the compound satisfies fragment-like physicochemical criteria (Rule of Three) and is commercially available in screening-ready quantities [2]. Its single H-bond donor and balanced XLogP3 (1.5) make it suitable for NMR-based or SPR-based fragment screens against adenosine receptors or structurally related purinergic GPCRs, where fragment hits can be elaborated using the established SAR framework of the phenoxyacetamide series [1].

Synthetic Intermediate for Parallel Library Synthesis

The compound's modular architecture—a functionalized pyrimidine amine and a phenoxyacetyl linker—allows it to serve as a versatile building block for generating diverse compound libraries via amide coupling or nucleophilic aromatic substitution [2]. This application is distinct from higher-MW optimized leads, which typically lack the synthetic handles required for divergent library chemistry.

Pharmacokinetic Tool Compound for Assessing C2-Substituent Effects on Solubility and Permeability

The early dimethylpyrazole lead in the Zhang series exhibited poor aqueous solubility (0.08 mg/mL), hampering in vivo progression [1]. The target compound, with its lower computed XLogP3 and polar dimethylamino group, can be evaluated in parallel with known leads in PAMPA or Caco-2 permeability assays to determine whether the dimethylamino motif offers a measurable solubility advantage without sacrificing passive permeability [1][2].

Quote Request

Request a Quote for N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.